molecular formula C18H18FNO2 B6375344 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1261982-32-4

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6375344
CAS No.: 1261982-32-4
M. Wt: 299.3 g/mol
InChI Key: GERVMGCYYCWWRP-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol is a synthetic organic compound that features a fluorine atom, a piperidine ring, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The piperidine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the combination of its fluorine atom, piperidine ring, and phenolic group. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

[4-(2-fluoro-4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-17-12-15(21)8-9-16(17)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVMGCYYCWWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684584
Record name (2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-32-4
Record name (2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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